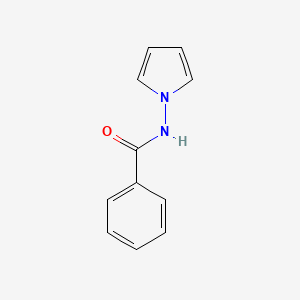

Benzamide, N-1H-pyrrol-1-yl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide, N-1H-pyrrol-1-yl-, is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound consists of a benzamide moiety linked to a pyrrole ring, which imparts distinct chemical and biological characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-1H-pyrrol-1-yl-, typically involves the reaction of benzoyl chloride with pyrrole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

C6H5COCl+C4H5N→C6H5CONC4H4+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-1H-pyrrol-1-yl-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-1H-pyrrol-1-yl-, has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-1H-pyrrol-1-yl-, involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s ability to catalyze reactions, thereby exerting its biological effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.

N-(1H-benzimidazol-2-yl)-3-pyrrol-1-ylbenzamide: Studied for its potential therapeutic applications.

Uniqueness

Benzamide, N-1H-pyrrol-1-yl-, stands out due to its unique combination of a benzamide and pyrrole moiety, which imparts distinct chemical reactivity and biological activity

Biological Activity

Benzamide, N-1H-pyrrol-1-yl-, also referred to as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), has garnered attention for its potential biological activities, particularly in enhancing monoclonal antibody production and exhibiting antiproliferative effects in cancer research. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzamide core linked to a pyrrole moiety, which is known for its diverse biological activities. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| Structural Features | Benzamide group, pyrrole ring |

Monoclonal Antibody Production

Recent studies have highlighted the role of MPPB in improving monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. The compound was shown to:

- Increase mAb Yield : MPPB supplementation resulted in a significant increase in mAb production while maintaining cell viability.

- Enhance Cell-Specific Productivity : It suppressed cell growth but increased the cell-specific glucose uptake rate and intracellular ATP levels, which are critical for optimal antibody production .

- Control Glycosylation : MPPB also affected the N-glycan profile of the produced antibodies, potentially improving their therapeutic efficacy by controlling galactosylation levels .

These findings suggest that MPPB could be a valuable additive in biopharmaceutical manufacturing processes aimed at optimizing antibody production.

Antiproliferative Effects

In addition to its role in mAb production, MPPB has demonstrated antiproliferative effects in various cancer cell lines. Notably:

- Inhibition of Cancer Cell Growth : The compound exhibited significant antiproliferative activity against MCF-7 breast cancer cells with IC₅₀ values ranging from 10 to 33 nM. This activity was linked to its ability to destabilize microtubules and induce apoptosis .

- Mechanism of Action : MPPB appears to interact with tubulin at the colchicine-binding site, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase .

Study on Monoclonal Antibody Production

A study conducted by Aki et al. (2021) investigated the effects of MPPB on CHO cells. Key findings included:

- Experimental Design : Both batch and fed-batch cultures were utilized to assess the impact of MPPB on mAb production.

- Results Summary :

- Increased mAb yield by approximately 30% compared to control groups.

- Enhanced glucose uptake rates were observed, indicating improved metabolic activity under MPPB treatment.

| Parameter | Control Group | MPPB Group |

|---|---|---|

| mAb Yield (g/L) | 5.0 | 6.5 |

| Glucose Uptake Rate (mmol/L) | 0.45 | 0.60 |

| ATP Levels (µmol/L) | 12 | 18 |

This study underscores the potential of MPPB as a bioprocessing agent for therapeutic antibody production.

Anticancer Activity Evaluation

Research into the anticancer properties of MPPB revealed:

- Cell Line Tested : MCF-7 breast cancer cells were treated with varying concentrations of MPPB.

- Findings :

- Significant reduction in cell viability was noted at concentrations above 10 nM.

- Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.

Properties

CAS No. |

777-14-0 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C11H10N2O/c14-11(10-6-2-1-3-7-10)12-13-8-4-5-9-13/h1-9H,(H,12,14) |

InChI Key |

SVELUEUXCDXUIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.